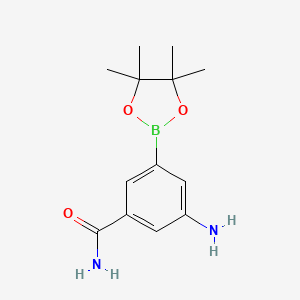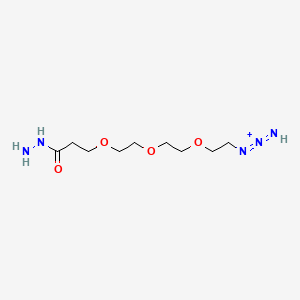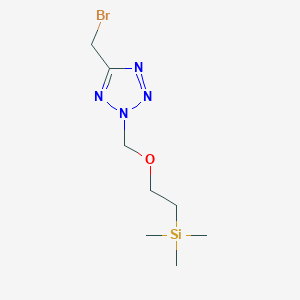
BocNH-PEG11-CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BocNH-PEG11-CH2COOH, also known as Boc-N-amido-polyethylene glycol-11-carboxylic acid, is a compound that features a polyethylene glycol (PEG) chain with a Boc-protected amino group at one end and a carboxylic acid group at the other. This compound is widely used in various fields due to its unique properties, such as high solubility in aqueous media and the ability to form stable amide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BocNH-PEG11-CH2COOH typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor, such as polyethylene glycol, to introduce the desired PEG chain length.
Boc Protection: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group through oxidation or other suitable reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction conditions, such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like chromatography to remove impurities and achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions: BocNH-PEG11-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under mildly acidic conditions to form a free amine, which can then react with carboxyl groups or NHS esters to form stable amide bonds.
Esterification: The carboxylic acid group can react with hydroxyl groups to form ester bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Amide Bond Formation: Reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid group for amide bond formation.
Esterification: Reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used for esterification reactions.
Major Products:
Amides: Formed by the reaction of the free amine with carboxylic acids.
Esters: Formed by the reaction of the carboxylic acid group with hydroxyl groups.
Aplicaciones Científicas De Investigación
BocNH-PEG11-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
Mecanismo De Acción
The mechanism of action of BocNH-PEG11-CH2COOH involves its ability to form stable amide and ester bonds, which allows it to modify and conjugate with other molecules. The Boc-protected amino group provides a temporary protection that can be removed under specific conditions, enabling selective reactions. The carboxylic acid group can react with amines and hydroxyl groups to form stable bonds, facilitating the creation of complex structures and materials.
Comparación Con Compuestos Similares
BocNH-PEG3-CH2COOH: A shorter PEG chain variant with similar properties but different solubility and reactivity profiles.
Fmoc-NH-PEG11-CH2CH2COOH: A compound with a similar PEG chain length but different protecting group (Fmoc) and additional ethylene spacer.
Uniqueness: BocNH-PEG11-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The Boc protecting group offers selective protection and deprotection capabilities, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57NO15/c1-29(2,3)45-28(33)30-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27(31)32/h4-26H2,1-3H3,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYCVYLGCXBSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8265316.png)




![Tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl carbonate](/img/structure/B8265363.png)



